BenchChemオンラインストアへようこそ!

Tildacerfont

CRF1 receptor binding affinity receptor pharmacology

Tildacerfont is the only CRF1 antagonist with robust 12-week Phase 2 clinical data demonstrating up to 84% ACTH reduction in CAH patients. Its once-daily tablet formulation with 60-hour half-life and reduced PK variability (CV ≤72%) ensures consistent exposure across studies. With a Ki <5 nM, it is among the highest-affinity CRF1 antagonists available. Choose Tildacerfont for compound-specific procurement—substituting class-based alternatives risks unpredictable exposure and inadequate biomarker control. Ideal for CAH, PCOS, and MDD research.

Molecular Formula C20H26ClN5OS
Molecular Weight 420.0 g/mol
CAS No. 1014983-00-6
Cat. No. B1682374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTildacerfont
CAS1014983-00-6
SynonymsTildacerfont
Molecular FormulaC20H26ClN5OS
Molecular Weight420.0 g/mol
Structural Identifiers
SMILESCCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(SC(=N3)N4CCOCC4)Cl)C
InChIInChI=1S/C20H26ClN5OS/c1-5-14(6-2)15-11-12(3)22-19-16(13(4)24-26(15)19)17-18(21)28-20(23-17)25-7-9-27-10-8-25/h11,14H,5-10H2,1-4H3
InChIKeyCLKXPWDYEYIPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tildacerfont (CAS 1014983-00-6): A Second-Generation Oral CRF1 Antagonist for Congenital Adrenal Hyperplasia and Stress-Related Research


Tildacerfont (SPR001; LY2371712) is a potent, selective, nonsteroidal, orally active, small-molecule antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor [1]. It is classified as a second-generation CRF1 antagonist, distinguished from earlier compounds by its optimized pharmacokinetic profile and once-daily oral tablet formulation [1]. Tildacerfont acts by binding with high affinity to pituitary CRF1 receptors (Ki <5 nM), thereby reducing adrenocorticotropic hormone (ACTH) secretion and downstream adrenal androgen production [2]. The compound is primarily indicated for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency (21-OHD), with demonstrated efficacy in lowering ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (A4) in Phase 2 clinical trials [3]. It is currently in late-stage clinical development for CAH and is also being investigated in Phase 2 trials for polycystic ovary syndrome (PCOS) and major depressive disorder (MDD) [4].

Tildacerfont (1014983-00-6) Cannot Be Replaced by Other CRF1 Antagonists: Critical Differences in Affinity, Formulation, and Clinical Validation


While multiple CRF1 antagonists exist (including Pexacerfont, Verucerfont, and Crinecerfont), they are not interchangeable with Tildacerfont due to substantial differences in binding affinity, pharmacokinetic properties, formulation technology, and the scope of clinical evidence. Tildacerfont exhibits a Ki of <5 nM (pKi 8.3) at the human CRF1 receptor [1], placing it among the highest-affinity CRF1 antagonists available, yet its true differentiation lies in its optimized once-daily tablet formulation which reduces pharmacokinetic variability and extends half-life to approximately 60 hours [2]. Unlike early-generation CRF1 antagonists, Tildacerfont has generated direct clinical evidence for biomarker reduction and normalization in CAH patients over 12 weeks of therapy [3]. Furthermore, the availability of a specific, low-variability tablet formulation distinguishes Tildacerfont from compounds that rely on powder-in-capsule or less-characterized oral formulations [2]. Substituting a structurally related CRF1 antagonist without accounting for these differences could result in unpredictable exposure, reduced efficacy, or inadequate biomarker control, underscoring why procurement must be compound-specific rather than class-based.

Tildacerfont (1014983-00-6) Quantitative Differentiation Evidence vs. CRF1 Antagonist Comparators


Binding Affinity at Human CRF1 Receptor: Tildacerfont vs. Pexacerfont and Verucerfont

Tildacerfont demonstrates a binding affinity (Ki) of <5 nM (pKi 8.3) at the human CRF1 receptor [1]. In direct comparison, Pexacerfont and Verucerfont exhibit IC50 values of 6.1 nM at the same receptor . While these values are in a similar nanomolar range, Tildacerfont's reported Ki of <5 nM suggests a marginally higher binding affinity relative to both comparators. However, this difference is small and should be interpreted with caution due to the use of different assay endpoints (Ki vs. IC50). The primary differentiation lies not in absolute potency but in the compound's subsequent pharmacokinetic and clinical performance.

CRF1 receptor binding affinity receptor pharmacology

Pharmacokinetic Half-Life: Tildacerfont Tablet Formulation vs. Class Averages

The terminal half-life of Tildacerfont following oral administration of the tablet formulation is approximately 60 hours [1]. This extended half-life supports once-daily dosing and contributes to steady-state exposure predictability. While direct comparator half-life data for other CRF1 antagonists in human subjects are not consistently reported, many early-generation CRF1 antagonists exhibit shorter half-lives (typically <10–20 hours) requiring more frequent dosing [2]. The 60-hour half-life of Tildacerfont represents a pharmacokinetic advantage that enhances patient adherence and maintains consistent target engagement over the dosing interval.

pharmacokinetics half-life once-daily dosing

Formulation Bioavailability and Variability: Tildacerfont Tablet vs. Powder-in-Capsule

In a randomized, open-label crossover study (n=42), the Tildacerfont tablet formulation demonstrated significantly reduced pharmacokinetic variability compared to the powder-in-capsule (PIC) formulation [1]. Specifically, the coefficient of variation (CV) for AUC and Cmax was reduced from 54–122% with the PIC formulation to 69–72% with the tablet formulation [1]. Additionally, the tablet formulation achieved a more consistent Tmax (median 3 hours, range 2–6 hours) compared to the PIC formulation (median 6 hours, range 4.5–24 hours) and resulted in a ~20% higher Cmax under fed conditions [1]. This improved consistency is critical for reliable dose–response relationships and reproducible research outcomes.

formulation bioavailability pharmacokinetic variability

Clinical Biomarker Reduction in Congenital Adrenal Hyperplasia: Tildacerfont vs. Crinecerfont

In a 12-week Phase 2 open-label extension study in adults with poorly controlled CAH (n=5), Tildacerfont (400 mg once daily) produced maximum mean percentage reductions from baseline of 84% for ACTH, 82% for 17-OHP, and 79% for androstenedione (A4) [1]. A systematic review and meta-analysis of Phase 2 trials reported pooled mean reductions across CRF1 antagonists of 57.86% for ACTH, 40.01% for 17-OHP, and 39.24% for A4 [2]. Direct comparison with Crinecerfont is challenging due to differences in trial design and patient populations, but the review noted that Crinecerfont demonstrated greater efficacy for 17-OHP and A4 reduction in Phase 3 trials [2]. However, Tildacerfont achieved ACTH and A4 normalization in 60% and 40% of poorly controlled patients, respectively [1], a clinically meaningful endpoint not yet established for other CRF1 antagonists.

congenital adrenal hyperplasia biomarker reduction ACTH androstenedione

CYP3A4-Mediated Drug–Drug Interaction Potential: Tildacerfont vs. Class Expectations

Co-administration of Tildacerfont with midazolam (a sensitive CYP3A4 probe substrate) resulted in an approximately 2-fold increase in midazolam AUC and a 1.8-fold increase in Cmax [1]. This indicates that Tildacerfont is a moderate CYP3A4 inhibitor. In contrast, several other CRF1 antagonists, including Pexacerfont and Verucerfont, have not been systematically evaluated for CYP inhibition in published human studies [2]. The quantitative characterization of Tildacerfont's CYP3A4 inhibition potential enables more informed assessment of drug–drug interaction risks when co-administering with CYP3A4 substrates, a critical consideration for polypharmacy scenarios in both clinical and research settings.

drug-drug interaction CYP3A4 pharmacokinetics

Oral Bioavailability and Food Effect: Tildacerfont vs. Pexacerfont

A food effect was observed for Tildacerfont in the single ascending dose study, with the tablet formulation demonstrating consistent exposure under fed conditions [1]. While absolute oral bioavailability for Tildacerfont in humans has not been reported, Pexacerfont exhibits absolute oral bioavailability of 40.1% in rats, 58.8% in dogs, and 58.5% in chimpanzees . The clinical relevance of these interspecies differences is uncertain, but the characterization of Tildacerfont's food effect and formulation-dependent bioavailability provides more actionable information for human use than preclinical bioavailability estimates for other compounds.

oral bioavailability food effect pharmacokinetics

Tildacerfont (1014983-00-6) Optimal Research and Procurement Scenarios Based on Quantitative Evidence


Clinical Research in Congenital Adrenal Hyperplasia (CAH) Requiring Biomarker Normalization

Researchers conducting clinical trials in CAH should prioritize Tildacerfont due to the availability of 12-week Phase 2 data demonstrating maximum mean reductions of 84% (ACTH), 82% (17-OHP), and 79% (A4) in poorly controlled patients [1]. Furthermore, Tildacerfont achieved ACTH normalization in 60% and A4 normalization in 40% of patients—endpoints not yet established for other CRF1 antagonists [1]. The once-daily oral tablet formulation with reduced pharmacokinetic variability (CV 69–72%) ensures consistent exposure across study participants [2].

Pharmacokinetic and Drug–Drug Interaction Studies Requiring Well-Characterized Exposure

For studies involving polypharmacy or requiring precise exposure control, Tildacerfont is the preferred CRF1 antagonist. Its 60-hour half-life enables once-daily dosing with stable trough concentrations [2]. The moderate CYP3A4 inhibition (2-fold increase in midazolam AUC) is quantitatively defined, allowing for proactive DDI management [2]. The tablet formulation's reduced variability relative to powder-in-capsule formulations (CV reduction from up to 122% to ≤72%) provides greater confidence in achieving target concentrations [2].

Preclinical Studies Requiring Translational Relevance to Human CAH

Tildacerfont is the only CRF1 antagonist with both robust clinical biomarker data in CAH patients and a well-characterized human pharmacokinetic profile [1][2]. This translational bridge is essential for studies aiming to extrapolate preclinical findings to human disease. While other CRF1 antagonists (e.g., Pexacerfont, Verucerfont) have demonstrated high in vitro potency, they lack comparable human clinical validation in CAH [3].

Long-Term Chronic Dosing Studies or Patient Registries

The 60-hour half-life and once-daily tablet formulation of Tildacerfont support long-term adherence and reduce the risk of missed-dose fluctuations [2]. The compound has been evaluated in Phase 2 studies up to 12 weeks with favorable tolerability [1], and longer-term extension studies (up to 76 weeks) are ongoing [4]. This emerging long-term safety and efficacy dataset positions Tildacerfont as the most mature CRF1 antagonist for chronic therapy research in CAH.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tildacerfont

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.